5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 22123-83-7
Cat. No.: VC16163793
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22123-83-7 |
|---|---|
| Molecular Formula | C21H23N3O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 5-(4-cyclohexylphenyl)imino-2-phenylpyrazolidin-3-one |
| Standard InChI | InChI=1S/C21H23N3O/c25-21-15-20(23-24(21)19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,22,23) |
| Standard InChI Key | QKUSSWRSHPNKKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)N=C3CC(=O)N(N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C21H23N3O and a molecular weight of 333.43 g/mol. Its IUPAC name reflects the substitution pattern:
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Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group.
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4-Cyclohexylanilino group: A cyclohexyl-substituted aniline moiety attached to the 5-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O |
| Molecular Weight | 333.43 g/mol |
| CAS Registry Number | 22123-83-7 |
| Synonyms | STK382949, AKOS005451845 |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via Knoevenagel condensation, a common method for pyrazolone derivatives:
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Base-Catalyzed Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with 4-cyclohexylaniline in the presence of piperidine or ethanol .
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Cyclization: Intermediate formation of a Schiff base followed by cyclization under acidic or thermal conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, piperidine, 0°C, 24 h | 70–92% |
| Purification | Recrystallization (ethanol) | >95% |
Reactivity and Functionalization
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Electrophilic Substitution: The enolic -OH group at the 3-position participates in alkylation or azo coupling reactions .
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Nucleophilic Aromatic Substitution: The anilino group enables further derivatization, such as sulfonation or halogenation .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water .
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Stability: Sensitive to oxidative degradation; requires storage under inert gas at <15°C .
| Compound | Activity (IC50/EC50) | Target Organism |
|---|---|---|
| Edaravone (Analog) | 10 µM | Reactive oxygen species |
| STK382949 (This study) | Pending | Under investigation |
Applications in Material Science
Dye Synthesis
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Azo Dyes: The anilino group facilitates diazo coupling, producing yellow to orange pigments .
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Solvent Yellow 16: A related compound used in textiles and plastics .
Coordination Chemistry
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Metal Complexation: The enolic oxygen and anilino nitrogen act as ligands for transition metals (e.g., Cu²+, Fe³+) .
Future Directions and Research Gaps
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